molecular formula C10H10S B102020 3,6-Dimethyl-1-benzothiophene CAS No. 16587-50-1

3,6-Dimethyl-1-benzothiophene

Cat. No.: B102020
CAS No.: 16587-50-1
M. Wt: 162.25 g/mol
InChI Key: PMTCJOMGGOAEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethyl-1-benzothiophene (CAS 16587-50-1) is an organic compound with the molecular formula C₁₀H₁₀S and a molecular weight of 162.25 g/mol. It is built around the benzothiophene scaffold, a privileged structure in medicinal and organic chemistry known for its versatile synthetic applications and role as a key pharmacophore in many bioactive molecules . As a strategic chemical building block, this compound is primarily valued in research for the construction of more complex molecular architectures. The benzothiophene core is a common motif in materials science and is extensively utilized in drug discovery efforts . Its derivatives demonstrate a wide range of biological activities, positioning them as important structures in developing therapeutic agents . Notably, molecular hybrids containing the benzothiophene scaffold, such as 3-acylbenzothiophenes, are actively investigated for their potential in treating neurodegenerative diseases. Recent studies highlight such compounds as cholinesterase inhibitors, revealing interesting structure-activity relationships for applications in Alzheimer's disease research . Furthermore, substituted benzothiophenes are recognized for their inhibitory activity against other biological targets, including acid-sensing ion channels (ASICs) . Beyond pharmaceutical research, the compound's structure lends itself to fundamental chemical studies. Research into the pyrolysis of similar benzothiophene compounds provides insight into their thermal decomposition behavior and the formation of various aromatic hydrocarbons and sulfur-containing condensed products . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16587-50-1

Molecular Formula

C10H10S

Molecular Weight

162.25 g/mol

IUPAC Name

3,6-dimethyl-1-benzothiophene

InChI

InChI=1S/C10H10S/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-6H,1-2H3

InChI Key

PMTCJOMGGOAEBB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=CS2)C

Canonical SMILES

CC1=CC2=C(C=C1)C(=CS2)C

Synonyms

3,6-Dimethylbenzo[b]thiophene

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of Benzothiophene Derivatives, Including Analogues of 3,6 Dimethyl 1 Benzothiophene

Cycloaddition and Annulation Reactions for Benzothiophene (B83047) Ring Construction

The construction of the benzothiophene core often relies on cycloaddition and annulation reactions, which involve the formation of the fused ring system in a single or multi-step sequence. These methods are pivotal in creating the foundational structure of compounds like 3,6-Dimethyl-1-benzothiophene.

Metal-Catalyzed Cyclizations and Annulations

Various transition metals have proven to be effective catalysts in the synthesis of benzothiophenes, enabling the formation of carbon-sulfur and carbon-carbon bonds with high efficiency and selectivity.

Palladium-catalyzed: Palladium catalysts are widely used for the synthesis of benzothiophenes. rsc.orgacs.org One approach involves the annulation of aryl sulfides with alkynes. acs.org This method allows for the convergent synthesis of 2,3-disubstituted benzothiophenes from readily available starting materials. acs.org Another palladium-catalyzed method is the direct synthesis from thioenols. rsc.org Furthermore, palladium(II)-catalyzed reactions can achieve the synthesis of dibenzothiophene (B1670422) derivatives through the cleavage of both carbon-sulfur and carbon-hydrogen bonds. nih.gov A carbonylative approach using a PdI2/KI catalytic system allows for the synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol under aerobic conditions. nih.gov

Copper-catalyzed: Copper catalysts offer an efficient means for constructing the benzothiophene skeleton. rsc.org A domino synthesis of multi-substituted benzo[b]thiophenes has been developed using a copper-catalyzed radical cyclization of 2-iodophenyl ketones with xanthate as a sulfur surrogate. rsc.org Copper-mediated intramolecular dehydrogenative C–O coupling reactions have also been employed to construct benzothieno[3,2-b]benzofurans. nih.gov Additionally, copper-catalyzed synthesis of benzothiophenes can be achieved using thiocarboxylic acids as a sulfur source. acs.org

Gold(I)-catalyzed: Gold catalysts have emerged as powerful tools for the synthesis of benzothiophenes. rsc.orgelsevierpure.com Gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles provides an efficient route to 2-substituted benzothiophenes. rsc.org This method is applicable to a wide range of substrates with diverse electronic and steric properties. rsc.org Gold-catalyzed intramolecular carbothiolation of alkynes offers an atom-economic pathway to 2,3-disubstituted benzothiophenes. elsevierpure.com Furthermore, gold-catalyzed intermolecular alkyne oxyarylation of benzothiophene S-oxides allows for regioselective C3-alkylation. acs.org

Manganese catalysis: Manganese-based catalysts are gaining attention for their role in sustainable chemical synthesis. nih.govrsc.org Manganese oxides have demonstrated catalytic activity in the synthesis of nucleobases from formamide, suggesting their potential in prebiotic chemistry. nih.gov Magnetic manganese catalysts, in particular, offer advantages in terms of recyclability and environmental sustainability. nih.gov While direct manganese-catalyzed synthesis of benzothiophenes is an area of ongoing research, their catalytic properties in various organic transformations highlight their potential.

Electrophilic Sulfur-Mediated Cyclization Pathways

Electrophilic cyclization reactions provide a direct method for the formation of the benzothiophene ring. nih.govnih.govacs.org This pathway typically involves the reaction of an ortho-alkynyl thioanisole (B89551) with an electrophilic sulfur species. nih.govnih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been successfully employed for this purpose, leading to the synthesis of 2,3-disubstituted benzo[b]thiophenes. nih.govnih.govacs.org This method is notable for its mild reaction conditions and tolerance of various functional groups. nih.govnih.gov The reaction proceeds through the attack of the alkyne on the electrophilic sulfur, followed by cyclization and demethylation. organic-chemistry.org Various electrophiles such as iodine, bromine, N-bromosuccinimide (NBS), p-O2NC6H4SCl, and PhSeCl have been utilized in similar cyclizations. acs.org

Radical Annulation Processes

Radical-based methodologies offer an alternative approach to benzothiophene synthesis. A photocatalytic radical annulation process involving o-methylthio-arenediazonium salts and alkynes can produce substituted benzothiophenes with regioselectivity. organic-chemistry.org Another strategy involves the radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which yields 2-alkoxymethylbenzothiophenes. acs.org An electrochemical method for the synthesis of benzothiophene-1,1-dioxides proceeds via a radical pathway involving the reaction of sulfonhydrazides with internal alkynes. rsc.org

Aryne-Mediated Benzothiophene Formation

The reaction of arynes with alkynyl sulfides presents a one-step intermolecular method for the synthesis of a wide range of 3-substituted benzothiophenes. nih.govnih.govrsc.org This approach demonstrates good functional group tolerance and allows for versatile C2 functionalizations, enabling the synthesis of diverse and multisubstituted benzothiophene derivatives. nih.govnih.govelsevierpure.com The reaction is believed to proceed via the nucleophilic attack of the sulfur atom of the alkynyl sulfide (B99878) onto the aryne intermediate, followed by ring-closure. nih.govrsc.org

Hetero-Type Benzannulation Strategies

A distinctive approach to benzothiophene synthesis involves hetero-type benzannulation reactions. nih.govnih.gov This strategy utilizes thiophene (B33073) cores as starting materials to construct the benzothiophene system, a contrast to traditional methods that build the thiophene ring onto a benzene (B151609) core. nih.govnih.gov For instance, TiCl4 or SnCl4-promoted benzannulation of (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols yields uniquely substituted 4-chlorobenzothiophenes. nih.govnih.gov These products can then undergo further functionalization through cross-coupling reactions. nih.govnih.gov Another example is the one-pot benzannulation reaction of furan-3- and thiophene-3-ynones with nitroalkanes to produce substituted benzofurans and benzo[b]thiophenes. rsc.org

Functional Group Interconversions and Advanced Derivatization Protocols

Functional group interconversion (FGI) is a crucial aspect of organic synthesis, allowing for the conversion of one functional group into another through various chemical transformations such as substitution, oxidation, or reduction. imperial.ac.uk In the context of benzothiophenes, FGI enables the diversification of the core structure, leading to a wide array of derivatives with tailored properties. For example, the nitrile group is a versatile synthetic handle that can be introduced onto aromatic systems and subsequently converted into other functionalities. acs.org Advanced derivatization protocols, such as those developed for the unambiguous identification of monosaccharides, highlight the importance of creating derivatives to facilitate analysis and characterization. nih.gov Such principles can be applied to the derivatization of benzothiophenes to explore their structure-activity relationships.

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, avoiding the need for pre-functionalized starting materials. In the context of benzothiophenes, palladium-catalyzed C-H arylation has been a particularly fruitful approach.

Researchers have developed catalytic systems capable of the regioselective β-arylation of benzothiophenes with aryl iodides at room temperature. acs.org This method is noteworthy for its operational simplicity, as it does not require the pre-functionalization of either starting material and is insensitive to air and moisture. acs.org The mild reaction conditions allow for a broad tolerance of functional groups, leading to high yields and excellent regioselectivity. acs.org

A plausible mechanism for this transformation involves a Pd(0)/Pd(II) catalytic cycle. The process is thought to initiate with the oxidative addition of the aryl iodide to a Pd(0) species. Subsequent C-H activation at the β-position of the benzothiophene, facilitated by a silver salt, leads to the formation of a palladacycle intermediate. Reductive elimination from this intermediate then furnishes the β-arylated benzothiophene and regenerates the active Pd(0) catalyst. acs.org

Another significant advancement is the silver(I)-mediated C-H activation at the α-position of benzothiophenes, enabling near-room-temperature α-arylation. acs.org This method demonstrates a fascinating switch in regioselectivity from the β- to the α-position, which is dependent on the palladium catalyst loading. acs.org At low palladium concentrations, the Ag(I)-mediated C-H activation at the α-position becomes the dominant pathway. acs.org

The following table summarizes representative examples of palladium-catalyzed C-H arylation of benzothiophene derivatives.

Table 1: Palladium-Catalyzed C-H Arylation of Benzothiophenes

Catalyst SystemSubstrateCoupling PartnerPosition of FunctionalizationYield (%)Reference
Pd(OAc)₂ / Ag₂CO₃ / HFIPBenzo[b]thiophene4-Iodotolueneβ (C3)89 acs.org
Pd₂(dba)₃·CHCl₃ / Ag₂O / NaOAc / HFIPBenzo[b]thiophene4-Iodotolueneα (C2)High (at low Pd loading) acs.org
Pd(OAc)₂ / Cu(I) / Bu₄NBrThiobenzanilides-C2 (intramolecular)High nih.gov

This table is for illustrative purposes and specific yields can vary based on detailed reaction conditions.

Late-Stage Functionalization Approaches (LSF)

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, enabling the direct modification of complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships.

Ruthenium-catalyzed late-stage meta-C-H alkylation has been demonstrated as a versatile strategy for modifying pharmaceutical compounds. nih.gov While not specific to this compound, the principles of this methodology are broadly applicable to heterocyclic systems. This approach utilizes directing groups inherent to the bioactive scaffold to selectively install medicinally relevant alkyl groups. nih.gov Such modifications can significantly impact the biological properties of the parent molecule. nih.gov

The ability to introduce small aliphatic motifs is of particular interest in medicinal chemistry due to their potential to act as bioisosteres for other functional groups and to improve pharmacokinetic properties. nih.gov The direct installation of these groups via LSF circumvents the need for lengthy de novo syntheses. nih.gov

Table 2: Examples of Late-Stage Functionalization Reactions

CatalystSubstrate TypeFunctionalizationKey FeaturesReference
RutheniumPharmaceuticals with directing groupsmeta-C-H alkylationBroad applicability, modification of unprotected lead structures nih.gov
Not ApplicableCephanolide ABenzenoid-to-troponoid skeletal modificationRapid access to diverse derivatives, total synthesis of harringtonolide nih.gov

This table highlights the potential of LSF; specific applications to this compound would require further investigation.

Regioselective Substitution Reactions

Achieving regioselectivity in the substitution of benzothiophenes is a significant challenge, particularly for functionalization at the C3 position. Innovative strategies have been developed to overcome this hurdle, often by employing a temporary modification of the sulfur atom to direct the reaction to the desired position.

A notable transition-metal-free method for the C3-arylation of benzofurans from benzothiophenes and phenols has been reported. acs.orgmanchester.ac.uk This reaction proceeds through an interrupted Pummerer reaction of a benzothiophene S-oxide intermediate. acs.orgmanchester.ac.uk The initial oxidation of the benzothiophene to its S-oxide activates the molecule for a subsequent nih.govnih.gov sigmatropic rearrangement in the presence of a phenol, leading to the C3-arylated benzofuran (B130515) product. acs.orgmanchester.ac.uk While the final product is a benzofuran, the initial regioselective functionalization occurs on the benzothiophene scaffold, highlighting a powerful strategy for C3-substitution.

Furthermore, a one-pot synthesis of 3,5-dimethyl- and 3,7-dimethyl-4H-1,4-benzothiazines has been achieved through the condensation and oxidative cyclization of substituted 2-aminobenzenethiols with compounds containing an active methylene (B1212753) group. researchgate.net This method demonstrates the regioselective construction of a new heterocyclic ring fused to the benzene ring of a substituted thiol.

Table 3: Regioselective Substitution Reactions for Benzothiophene Analogues

Reaction TypeStarting MaterialReagentProductKey AspectReference
Interrupted Pummerer/ nih.govnih.gov Sigmatropic RearrangementBenzothiophene S-oxidePhenolC3-Arylated BenzofuranTransition-metal-free, C3-functionalization acs.orgmanchester.ac.uk
Condensation/Oxidative Cyclization2-Amino-3-methylbenzenethiolActive methylene compound3,5-Dimethyl-4H-1,4-benzothiazineOne-pot synthesis, regioselective cyclization researchgate.net

This table illustrates strategies for achieving regioselectivity in the synthesis of benzothiophene-related structures.

Sustainable and Green Chemical Synthesis Modalities

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. In the synthesis of benzothiophene derivatives, several sustainable and green methodologies have been developed.

Visible light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild and selective transformations. nih.govacs.orgorganic-chemistry.orgacs.org A photocatalytic synthesis of benzothiophenes from o-methylthio-arenediazonium salts and alkynes has been developed, using eosin (B541160) Y as an organic dye catalyst and green light irradiation. nih.govacs.orgorganic-chemistry.orgacs.org This metal-free approach avoids the use of high temperatures and provides access to a variety of substituted benzothiophenes. acs.orgorganic-chemistry.org

Electrochemical synthesis offers another green alternative, often proceeding under mild conditions without the need for chemical oxidants or reductants. organic-chemistry.orgrsc.orggoogle.com An efficient electrochemical method for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates has been reported. organic-chemistry.org This catalyst-free method proceeds via a tandem radical addition-cyclization pathway. organic-chemistry.org More recently, an electrochemical approach for the synthesis of benzothiophene-1,1-dioxides from sulfonhydrazides and internal alkynes has been developed. rsc.org

The use of renewable resources and green solvents is another cornerstone of sustainable chemistry. nih.gov Palladium-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation of 2-(methylthio)phenylacetylenes under aerobic conditions provides a route to benzothiophene-3-carboxylic esters, using oxygen from the air as the terminal oxidant. nih.govacs.org Furthermore, transition-metal-free syntheses of benzothiophenes have been developed, for instance, from o-halovinylbenzenes and potassium sulfide, which avoids the use of costly and potentially toxic metal catalysts. organic-chemistry.org

Table 4: Sustainable and Green Synthesis Methodologies for Benzothiophenes

MethodologyKey FeaturesExample ReactionReference
Visible Light PhotocatalysisMetal-free, mild conditions, green lightSynthesis of benzothiophenes from diazonium salts and alkynes nih.govacs.orgorganic-chemistry.orgacs.org
Electrochemical SynthesisCatalyst-free, avoids chemical oxidants/reductantsSynthesis of C-3-sulfonated benzothiophenes organic-chemistry.orggoogle.com
Aerobic OxidationUses air as the oxidantPalladium-catalyzed synthesis of benzothiophene-3-carboxylic esters nih.govacs.org
Transition-Metal-Free SynthesisAvoids heavy metal catalystsSynthesis of benzothiophenes from o-halovinylbenzenes and K₂S organic-chemistry.org

This table showcases various green approaches to the synthesis of benzothiophene derivatives.

Advanced Spectroscopic and Diffraction Techniques for Molecular Structure Elucidation and Conformational Analysis of Benzothiophene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3,6-Dimethyl-1-benzothiophene, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the two methyl groups.

Based on the structure, the following features are anticipated in the ¹H NMR spectrum:

Aromatic Protons: The four protons on the benzothiophene (B83047) ring system (H2, H4, H5, and H7) are in distinct chemical environments and would be expected to produce signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The proton on the thiophene (B33073) ring (H2) would likely appear as a singlet, while the protons on the benzene (B151609) ring (H4, H5, H7) would show characteristic splitting patterns (doublets or doublet of doublets) due to spin-spin coupling with neighboring protons.

Methyl Protons: The two methyl groups (at positions 3 and 6) are chemically non-equivalent. The protons of each methyl group would each give rise to a sharp singlet signal, as they have no adjacent protons to couple with. These signals are expected in the aliphatic region, typically between δ 2.0 and 3.0 ppm. The relative integration of these signals would correspond to a 3H ratio for each methyl group.

A data table summarizing the expected ¹H NMR signals is provided below.

Table 1: Predicted ¹H NMR Data for this compound (Note: Specific chemical shifts (δ) and coupling constants (J) are predictions based on typical values for similar structures, as experimental data is not readily available in public databases.)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H2~7.0 - 7.5Singlet (s)1H
H4~7.5 - 8.0Doublet (d)1H
H5~7.0 - 7.5Doublet (d)1H
H7~7.5 - 8.0Singlet (s)1H
3-CH₃~2.2 - 2.6Singlet (s)3H
6-CH₃~2.4 - 2.8Singlet (s)3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal. For this compound, which has ten carbon atoms, a ¹³C NMR spectrum would be expected to show ten signals, as all carbon atoms are in chemically distinct environments.

The expected features of the ¹³C NMR spectrum are:

Aromatic and Heteroaromatic Carbons: The eight carbons of the benzothiophene ring system are expected to resonate in the downfield region of the spectrum (typically δ 120-145 ppm). The carbons bonded directly to the sulfur atom or at the ring fusion (C3a and C7a) would have characteristic chemical shifts.

Methyl Carbons: The two methyl carbons would produce signals in the upfield, aliphatic region of the spectrum (typically δ 15-25 ppm).

A summary of the expected ¹³C NMR data is presented in the table below.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Specific chemical shifts (δ) are predictions, as experimental data is not readily available in public databases.)

Carbon AssignmentPredicted Chemical Shift (ppm)
C2~120 - 130
C3~130 - 140
C3a~135 - 145
C4~120 - 130
C5~120 - 130
C6~135 - 145
C7~120 - 130
C7a~135 - 145
3-CH₃~15 - 25
6-CH₃~15 - 25

Other Heteronuclear NMR Applications

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its aromatic and aliphatic components.

Key expected absorption bands include:

Aromatic C-H Stretching: Vibrations from the C-H bonds on the aromatic ring, typically appearing in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: Vibrations from the C-H bonds of the two methyl groups, expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=C Aromatic Ring Stretching: Vibrations associated with the carbon-carbon double bonds within the aromatic and thiophene rings, which typically result in several sharp bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are characteristic of the substitution pattern and are expected in the fingerprint region (below 900 cm⁻¹).

Table 3: Predicted Infrared (IR) Absorption Bands for this compound (Note: Specific wavenumbers are predictions based on characteristic group frequencies, as experimental data is not readily available in public databases.)

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2960 - 2850Medium to Strong
Aromatic C=C Stretch1600 - 1450Medium
C-H Out-of-Plane Bending900 - 675Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₀S), the electron ionization mass spectrum shows a distinct molecular ion peak and a characteristic fragmentation pattern. nist.gov

Molecular Ion Peak ([M]⁺•): The molecular weight of this compound is 162.25 g/mol . The mass spectrum exhibits a strong molecular ion peak at a mass-to-charge ratio (m/z) of 162. nist.gov This peak confirms the molecular formula of the compound. An M+1 peak at m/z 163, resulting from the natural abundance of the ¹³C isotope, and an M+2 peak at m/z 164, from the ³⁴S isotope, are also observed.

Fragmentation Pattern: The primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion, leading to a highly stable benzothienyl-methyl type cation. This results in the base peak (the most intense peak) of the spectrum at m/z 147. Further fragmentation can occur, but the [M-15]⁺ fragment is the most significant.

Table 4: Mass Spectrometry Data for this compound nist.gov

m/zRelative Intensity (%)Proposed Fragment Ion
162~80[C₁₀H₁₀S]⁺• (Molecular Ion)
147100[C₉H₇S]⁺ (Loss of •CH₃, Base Peak)
115~15[C₉H₇]⁺ (Loss of S from the [M-CH₃]⁺ fragment)

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and details about intermolecular interactions, such as π-π stacking, which are crucial for understanding the properties of materials in the solid state.

As of now, there is no publicly available crystal structure data for this compound in crystallographic databases. A successful single-crystal X-ray diffraction experiment would be invaluable. It would confirm the planarity of the benzothiophene ring system and reveal how the methyl substituents influence the packing of the molecules in the crystal lattice. Such information is critical for fields like materials science, where crystal packing significantly impacts electronic properties.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of Benzothiophene Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for investigating the electronic structure and properties of molecules like 3,6-dimethyl-1-benzothiophene. A typical DFT study involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), def2-TZVP) to solve the Schrödinger equation in an approximate manner.

For this compound, DFT calculations would begin with a geometry optimization to find the lowest energy structure. This process determines key structural parameters. Although specific data for this isomer is not available, a study on related benzothienoquinoline heterohelicenes demonstrates the use of DFT for geometry optimization. The output would typically include bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.

Furthermore, these calculations can yield important thermodynamic data such as the total energy, enthalpy, and Gibbs free energy, which are crucial for understanding the molecule's stability and its behavior in chemical reactions. Vibrational frequency calculations are also standard practice to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) spectrum of the molecule.

Table 1: Illustrative Data from a DFT Calculation

This table illustrates the type of data that would be generated from a DFT geometry optimization of this compound. The values are hypothetical.

ParameterCalculated Value
Bond Lengths (Å)
C-S1.75
C=C (thiophene ring)1.38
C-C (benzene ring)1.40
C-CH₃1.51
**Bond Angles (°) **
C-S-C91.5
C-C=C120.0
Dihedral Angles (°)
Planarity of Benzothiophene (B83047) Core~0.0
Calculated Energy
Total Energy (Hartree)-XXX.XXXXXX
Dipole Moment (Debye)X.XX

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. Of particular importance in understanding a molecule's reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state.

For this compound, a frontier orbital analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The methyl groups, being electron-donating, would be expected to raise the energy of the HOMO compared to unsubstituted benzothiophene, potentially influencing its reactivity in electrophilic substitution reactions. The distribution of the HOMO and LUMO would pinpoint the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Illustrative Frontier Orbital Data

This table shows representative data that would be obtained from an FMO analysis of this compound. The values are hypothetical.

ParameterEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap (ΔE)4.6

Conformational Landscape and Energetic Profiling

The conformational analysis of this compound would primarily focus on the rotation of the two methyl groups attached to the rigid benzothiophene core. The benzothiophene ring system itself is planar. The key investigation would be to calculate the potential energy surface associated with the rotation of each C-CH₃ bond.

This energetic profiling would reveal the rotational barriers (the energy required to rotate the methyl group) and identify the most stable (lowest energy) conformation. These barriers are typically low for methyl groups but provide insight into the molecule's dynamics at different temperatures. A computational study on dimethoxy-bithiophenes similarly used theoretical calculations to analyze conformations, showing a preference for non-planar structures in those larger systems. For this compound, the interaction between the methyl hydrogens and the adjacent protons on the aromatic rings would be the primary determinant of the rotational barrier.

Simulation of Intermolecular Interactions and Crystal Packing

Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties, such as its crystal structure and melting point. Computational simulations can model these intermolecular interactions.

If a crystal structure were determined experimentally (e.g., via X-ray crystallography), computational methods could be used to analyze and quantify the interactions observed in the crystal lattice. These interactions could include van der Waals forces, π-π stacking between the aromatic rings of adjacent molecules, and C-H···π interactions where a hydrogen atom from a methyl group or the ring interacts with the π-system of a neighboring molecule. DFT calculations can be employed to estimate the energy of these individual interactions, revealing which forces are most significant in holding the crystal together. Atomistic simulations, such as molecular dynamics, can also be used to study the structure and dynamics in the solid phase.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its degradation, such as in the industrially important process of hydrodesulfurization (HDS).

A mechanistic study would use DFT to map out the entire reaction pathway. This involves identifying and calculating the structures and energies of all reactants, intermediates, transition states, and products. For example, in a study of the synthesis of 6-substituted benzothiophenes, DFT calculations were used to shed light on a sulfur migration step, identifying a key spirocyclic intermediate. For this compound, one could computationally investigate its behavior under HDS conditions, determining the most likely pathway for sulfur removal by calculating the activation barriers for different proposed mechanistic steps, such as hydrogenation and C-S bond cleavage.

Engineering of Benzothiophene Derivatives for Advanced Materials Applications

Organic Semiconductors and Optoelectronic Devices

The benzothiophene (B83047) moiety is a common component in organic semiconductors due to its ability to facilitate charge transport. Derivatives of benzothiophene have been investigated for their use in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure of the organic material, which influences charge carrier mobility and energy levels.

However, a detailed search of scientific databases yields no specific studies focused on the application of 3,6-Dimethyl-1-benzothiophene as the active semiconductor layer in such devices. While research exists for other benzothiophene derivatives, such as benzotrithiophene-based molecules for organic solar cells, specific data on the performance of this compound, including charge mobility, on/off ratios, and power conversion efficiencies, are not available in the current body of scientific literature. nih.gov

Molecular Design for Crystal Engineering and Packing Control

The arrangement of molecules in the solid state is critical for the performance of organic electronic materials. Crystal engineering aims to control this arrangement to optimize properties like charge transport. The size and position of substituents on a molecule play a major role in determining the crystal packing. The two methyl groups on the this compound scaffold would be expected to influence its intermolecular interactions and solid-state structure significantly.

However, there are no crystallographic studies available for this compound. Its crystal structure has not been determined, and therefore, no data exists on its unit cell parameters, space group, or molecular packing motifs. Information regarding the influence of its specific dimethyl substitution pattern on crystal engineering remains uninvestigated.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,6-Dimethyl-1-benzothiophene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzothiophene derivatives often involves cyclization reactions or functionalization of pre-existing thiophene cores. For example, the McMurry reaction, a reductive coupling method using low-valent titanium reagents, has been successfully applied to synthesize dibenzothiophene analogs with high regioselectivity . Optimization typically involves adjusting solvent systems (e.g., THF or DMF), temperature gradients, and catalyst loadings. Reaction monitoring via TLC or HPLC is critical to identify intermediate stages and minimize byproducts.

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be used to confirm the molecular structure of this compound derivatives?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are essential for verifying substituent positions and methyl group integration. For instance, methyl protons in 3,6-dimethyl derivatives exhibit distinct splitting patterns due to coupling with adjacent aromatic protons .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and packing. Studies on similar compounds, such as 3-(4-Methoxybenzyl)-1-benzothiophene, demonstrate bond-length consistency (mean C–C = 0.002 Å) and dihedral angle measurements to assess planarity .

Q. What safety protocols should be followed when handling benzothiophene derivatives in laboratory settings?

  • Methodological Answer : Based on safety data for dibenzothiophene (a structural analog), researchers must:

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Monitor for delayed symptoms (e.g., respiratory irritation) and ensure medical observation for 48 hours post-exposure .
  • Store compounds in airtight containers away from oxidizers, as thiophene derivatives may decompose under extreme conditions.

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound analogs?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). For example:

  • Dynamic NMR : Variable-temperature NMR can detect rotational barriers in substituents, explaining split signals that crystallography might not capture .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) can model solution-phase conformers and compare them with crystallographic data to identify dominant states .

Q. What strategies improve regioselective functionalization of the benzothiophene core, particularly at the 3- and 6-positions?

  • Methodological Answer :

  • Directed Metallation : Use directing groups (e.g., methoxy or methyl substituents) to enhance selectivity. For example, methyl groups at 3,6-positions can sterically hinder electrophilic attacks at adjacent carbons, favoring functionalization at distal sites .
  • Cross-Coupling Reactions : Suzuki-Miyaura or Ullmann couplings with pre-functionalized boronic acids/halides enable targeted modifications. Catalyst systems (e.g., Pd(PPh3_3)4_4) and ligand selection (e.g., SPhos) are critical for efficiency .

Q. How do substituents like methyl groups influence the electronic and optical properties of benzothiophene-based materials?

  • Methodological Answer : Methyl groups act as electron-donating substituents, altering HOMO-LUMO gaps and absorption/emission profiles. For instance:

  • UV-Vis Spectroscopy : Compare λmax_{\text{max}} shifts in dimethyl derivatives vs. unsubstituted analogs to quantify electronic effects.
  • Cyclic Voltammetry : Measure oxidation potentials to assess how methyl groups stabilize cationic intermediates, as seen in studies of fused thiophene π-spacers .

Data Analysis and Reproducibility

Q. What methodologies ensure reproducibility in synthesizing this compound derivatives across different laboratories?

  • Methodological Answer :

  • Standardized Protocols : Document exact stoichiometry, solvent purity (e.g., anhydrous THF), and reaction timelines.
  • Batch Consistency : Use high-purity starting materials (≥99% by HPLC) and validate intermediates via LC-MS .
  • Collaborative Validation : Cross-lab reproducibility studies, as emphasized in open-data initiatives for health research, can identify environmental variables (e.g., humidity) affecting yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.